Cas no 118972-96-6 (1-(3-hydroxyazetidin-1-yl)ethan-1-one)

1-(3-Hydroxyazetidin-1-yl)ethan-1-one is a versatile heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at the 3-position and an acetyl group at the nitrogen. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enhances solubility and provides a handle for further functionalization, while the azetidine scaffold contributes to conformational rigidity, beneficial in drug design. Its compact, polar structure is advantageous for optimizing pharmacokinetic properties in bioactive molecules. The compound’s stability under mild conditions allows for efficient handling in multi-step synthetic routes. Suitable for nucleophilic substitutions and carbonyl-based reactions, it serves as a key building block in medicinal chemistry.
1-(3-hydroxyazetidin-1-yl)ethan-1-one structure
118972-96-6 structure
Product Name:1-(3-hydroxyazetidin-1-yl)ethan-1-one
CAS No:118972-96-6
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD07366667
CID:858510
PubChem ID:11062345
Update Time:2025-11-01

1-(3-hydroxyazetidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Hydroxyazetidin-1-yl)ethanone
    • 1-Acetyl-3-hydroxyazetidine
    • 1-acetyl-3-Azetidinol
    • 1-(3-Hydroxyazetidin-1-yl)
    • 1-(3-Hydroxy-1-azetidinyl)-ethanone
    • 1-(3-hydroxyazetidin-1-yl)ethan-1-one
    • MDL: MFCD07366667
    • Inchi: 1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3
    • InChI Key: CSJAIVZAJZXEAW-UHFFFAOYSA-N
    • SMILES: OC1CN(C(C)=O)C1

Computed Properties

  • Exact Mass: 115.06300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 275.9±33.0 ºC (760 Torr),
  • Flash Point: 120.7±25.4 ºC,
  • Solubility: Soluble (437 g/l) (25 º C),
  • PSA: 40.54000
  • LogP: -0.85270

1-(3-hydroxyazetidin-1-yl)ethan-1-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(3-hydroxyazetidin-1-yl)ethan-1-one Pricemore >>

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1-(3-hydroxyazetidin-1-yl)ethan-1-one Production Method

1-(3-hydroxyazetidin-1-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:118972-96-6)1-(3-hydroxyazetidin-1-yl)ethan-1-one
Order Number:A892778
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:42
Price ($):435.0
Email:sales@amadischem.com

Additional information on 1-(3-hydroxyazetidin-1-yl)ethan-1-one

Comprehensive Overview of 1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS No. 118972-96-6): Properties, Applications, and Industry Insights

1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS No. 118972-96-6) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. The molecule combines an azetidine ring with a hydroxy group and an acetyl moiety, making it a versatile intermediate for drug discovery. Its molecular formula (C5H9NO2) and molecular weight (115.13 g/mol) align with its potential as a building block for bioactive molecules. Researchers are increasingly focusing on its synthetic routes, solubility profiles, and stability under physiological conditions, addressing common queries in modern organic chemistry forums.

In the context of green chemistry, 1-(3-hydroxyazetidin-1-yl)ethan-1-one has been explored for its compatibility with eco-friendly solvents and catalytic processes. A 2023 study highlighted its role in enantioselective synthesis, a trending topic in AI-driven drug design platforms. The compound’s low toxicity profile (as per preliminary assays) and biodegradability make it a candidate for sustainable pharmaceutical applications. These attributes resonate with current searches for "non-toxic heterocyclic compounds" and "azetidine derivatives in medicinal chemistry".

The spectroscopic characterization of CAS No. 118972-96-6, including NMR and FT-IR data, is frequently requested in academic databases. Its crystalline form exhibits a melting point range of 92–94°C, while its logP value (~0.5) suggests moderate lipophilicity—key for drug permeability studies. Recent patents leverage its hydrogen-bonding capacity to enhance protein-ligand interactions, aligning with industry demand for "fragment-based drug discovery" tools.

From a commercial perspective, 1-(3-hydroxyazetidin-1-yl)ethan-1-one is cataloged by major suppliers as a high-purity reference standard. Analytical techniques like HPLC (≥98% purity) and GC-MS are employed for quality control, addressing lab professionals’ queries on "certified synthetic intermediates". Its storage recommendations (2–8°C under inert atmosphere) and shelf-life optimization strategies are critical for supply chain efficiency.

Emerging applications include its use in bioconjugation for antibody-drug conjugates (ADCs)—a hot topic in cancer therapeutics. The hydroxyazetidine scaffold’s rigidity improves payload delivery, a feature highlighted in recent PubMed publications. This connects to trending searches on "next-generation linker chemistry" and "azetidine pharmacokinetics".

Regulatory-wise, CAS 118972-96-6 is not listed under REACH restrictions, but compliance with GMP guidelines is advised for pharmaceutical use. Its scalable synthesis via Boc-protection strategies meets industry needs for cost-effective batch production, a frequent concern in process chemistry discussions.

Future research may explore its metal-organic framework (MOF) integration or photocatalytic modifications, areas surging in materials science queries. The compound’s structure-activity relationships (SAR) remain under investigation, particularly for central nervous system (CNS) targets—addressing popular questions on "blood-brain barrier penetration" techniques.

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Amadis Chemical Company Limited
(CAS:118972-96-6)1-(3-hydroxyazetidin-1-yl)ethan-1-one
A892778
Purity:99%
Quantity:25g
Price ($):435.0
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